molecular formula C14H12BrClN2O5S B2641337 4-bromo-N-[(6-chloropyridin-3-yl)sulfonyl]-3,5-dimethoxybenzamide CAS No. 1281104-28-6

4-bromo-N-[(6-chloropyridin-3-yl)sulfonyl]-3,5-dimethoxybenzamide

Cat. No.: B2641337
CAS No.: 1281104-28-6
M. Wt: 435.67
InChI Key: WLXBSIZQFGISSB-UHFFFAOYSA-N
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Description

4-bromo-N-[(6-chloropyridin-3-yl)sulfonyl]-3,5-dimethoxybenzamide is a complex organic compound that features a bromine atom, a chloropyridinyl group, and a sulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs palladium catalysts and boronic acid derivatives to form the desired carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(6-chloropyridin-3-yl)sulfonyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as the nitro group.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-bromo-N-[(6-chloropyridin-3-yl)sulfonyl]-3,5-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(6-chloropyridin-3-yl)sulfonyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The chloropyridinyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-6-chloropyridine: A related compound with similar structural features but different functional groups.

    4-bromo-2-chloropyridine: Another similar compound with variations in the position of the bromine and chlorine atoms.

Uniqueness

4-bromo-N-[(6-chloropyridin-3-yl)sulfonyl]-3,5-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-N-(6-chloropyridin-3-yl)sulfonyl-3,5-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O5S/c1-22-10-5-8(6-11(23-2)13(10)15)14(19)18-24(20,21)9-3-4-12(16)17-7-9/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXBSIZQFGISSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C(=O)NS(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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